An In-depth Technical Guide to 4-Nitrostilbene: Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to 4-Nitrostilbene: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-nitrostilbene, a nitro-substituted stilbenoid of significant interest in chemical and biological research. The document details its physicochemical properties, provides comparative data for its geometric isomers, outlines experimental protocols for its synthesis and characterization, and explores the mechanism behind its biological activity.
Core Properties and Isomer Comparison
4-Nitrostilbene, like other stilbenoids, exists as two primary geometric isomers: (E)-4-nitrostilbene (trans) and (Z)-4-nitrostilbene (cis). The (E)-isomer is the more thermodynamically stable and, consequently, the more commonly studied form due to its planar structure which allows for greater conjugation.[1] The presence of the nitro group significantly influences the molecule's electronic properties and reactivity.
Physicochemical Data
The quantitative properties of both (E)- and (Z)-4-nitrostilbene are summarized below for easy comparison. The data highlights the significant differences in physical properties, such as melting point, arising from their distinct molecular geometries.
| Property | (E)-4-Nitrostilbene (trans) | (Z)-4-Nitrostilbene (cis) |
| CAS Number | 1694-20-8[2] | 6624-53-9[3][4] |
| Alternative CAS | 4003-94-5[1] | - |
| Molecular Formula | C₁₄H₁₁NO₂[2] | C₁₄H₁₁NO₂[3][4] |
| Molecular Weight | 225.24 g/mol [1] | 225.25 g/mol [3][4] |
| Appearance | Light yellow to orange powder/crystal | Slightly pale yellow to green powder/crystal[3][4] |
| Melting Point | 155 - 159 °C | 63 °C[3][5] |
| Solubility | Moderately soluble in organic solvents; insoluble in water.[1] | Data not readily available, but expected to be soluble in nonpolar organic solvents. |
Synthesis and Characterization Protocols
The most common and effective method for synthesizing (E)-4-nitrostilbene is the Wittig reaction, which facilitates the formation of the carbon-carbon double bond with high stereoselectivity for the (E)-isomer when using a stabilized ylide.
Experimental Protocol: Synthesis via Wittig Reaction
This protocol describes the synthesis of (E)-4-nitrostilbene from 4-nitrobenzaldehyde (B150856) and benzyltriphenylphosphonium (B107652) chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
4-Nitrobenzaldehyde
-
Sodium hydroxide (B78521) (50% w/w aqueous solution)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes/Ethyl Acetate (B1210297) solvent system
Procedure:
-
Ylide Generation: In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride and an equimolar amount of 4-nitrobenzaldehyde in dichloromethane.
-
Phase-Transfer Reaction: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide dropwise to the flask. The reaction proceeds under phase-transfer conditions, with the ylide forming and reacting in the organic phase.
-
Reaction Monitoring: Allow the biphasic mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-nitrobenzaldehyde spot.
-
Workup and Extraction: Upon completion, dilute the reaction mixture with water and dichloromethane. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase again with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of the desired stilbene (B7821643) and triphenylphosphine (B44618) oxide byproduct, is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Product Isolation: Collect the fractions containing the product and evaporate the solvent to yield (E)-4-nitrostilbene as a yellow solid.
Workflow for Synthesis and Purification
Caption: A flowchart illustrating the key steps of the Wittig synthesis protocol.
Characterization Protocols
Standard spectroscopic techniques are used to confirm the identity and purity of the synthesized 4-nitrostilbene.
-
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol (B145695) or cyclohexane).
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum from approximately 200 nm to 500 nm.
-
(E)-4-nitrostilbene is expected to show a strong absorption maximum (λmax) between 308-336 nm, characteristic of trans-stilbenes, while the cis-isomer typically absorbs around 285 nm.[6]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk.
-
Alternatively, run the analysis as a solid on an ATR-FTIR instrument.
-
Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Confirm the presence of characteristic peaks for the nitro group, the aromatic rings, and the alkene C-H bonds.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Acquire ¹H and ¹³C NMR spectra.
-
The ¹H NMR spectrum of the (E)-isomer will show a characteristic large coupling constant (J ≈ 16 Hz) for the vinylic protons, confirming the trans geometry.
-
-
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or a direct insertion probe.
-
Use Electron Ionization (EI) to obtain fragmentation patterns and the molecular ion peak.
-
Confirm the molecular weight of the compound.
-
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (E)-4-nitrostilbene, which are essential for its identification.
UV-Vis and FTIR Data
| Technique | Feature | Wavelength / Wavenumber (cm⁻¹) | Intensity |
| UV-Vis | λmax (trans-isomer) | ~308 - 336 nm[6] | Strong |
| UV-Vis | λmax (cis-isomer) | ~285 nm[6] | Strong |
| FTIR | NO₂ Asymmetric Stretch | 1500 - 1660[7] | Strong |
| FTIR | NO₂ Symmetric Stretch | 1260 - 1390[7] | Strong |
| FTIR | Aromatic C=C Stretch | 1400 - 1600[8] | Medium |
| FTIR | trans C-H bend (out-of-plane) | 960 - 970[7] | Strong |
NMR and MS Data
| Technique | Feature | Chemical Shift (ppm) or m/z |
| ¹H NMR | Aromatic protons (nitro-substituted ring) | ~8.20, ~7.61 |
| ¹H NMR | Aromatic protons (unsubstituted ring) | ~7.54, ~7.39, ~7.33 |
| ¹H NMR | Vinylic protons (-CH=CH-) | ~7.25, ~7.13 (J ≈ 16.2 Hz) |
| ¹³C NMR | Aromatic & Vinylic Carbons | ~114 - 150 (Specific shifts depend on substitution)[9] |
| MS (EI) | [M]⁺ (Molecular Ion) | 225.08[1] |
| MS (EI) | [M+H]⁺ | 226.09 |
| MS (EI) | [M+Na]⁺ | 248.07 |
Biological Activity and Signaling Pathway
4-Nitrostilbene is recognized for its genotoxic and mutagenic properties. This activity is not inherent to the molecule itself but arises from its metabolic activation within biological systems.
Mechanism of Mutagenicity
The mutagenicity of 4-nitrostilbene is primarily driven by the enzymatic reduction of its nitro group. This process, often carried out by nitroreductase enzymes found in bacteria and mammalian cells, initiates a cascade that leads to DNA damage.
Metabolic Activation Steps:
-
Nitro Reduction: The nitro group (-NO₂) is reduced to a nitroso intermediate (-NO), and subsequently to a hydroxylamine (B1172632) (-NHOH).
-
Nitrenium Ion Formation: The hydroxylamine is a proximate mutagen. It can be further activated, often through protonation and loss of water, to form a highly reactive electrophilic nitrenium ion (-NH⁺).
-
DNA Adduct Formation: This nitrenium ion readily attacks nucleophilic sites on DNA bases (such as guanine), forming covalent DNA adducts. These adducts can disrupt DNA replication and transcription, leading to mutations and chromosomal aberrations.
This metabolic activation pathway is a critical concept in the toxicology of many nitroaromatic compounds.
Mutagenic Activation Signaling Pathway
Caption: The metabolic pathway leading to the mutagenic activity of 4-nitrostilbene.
References
- 1. 4-Nitrostilbene | C14H11NO2 | CID 639659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-4-Nitrostilbene [webbook.nist.gov]
- 3. labproinc.com [labproinc.com]
- 4. cis-4-Nitrostilbene | CymitQuimica [cymitquimica.com]
- 5. cis-4-Nitrostilbene | 6624-53-9 | GAA62453 | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. FTIR [terpconnect.umd.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. rsc.org [rsc.org]
